molecular formula C16H16N6O3 B14935440 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide

Cat. No.: B14935440
M. Wt: 340.34 g/mol
InChI Key: VGTHFIVOXABYSX-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrimidinylaminoethyl side chain, which enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Pyrimidinylaminoethyl Side Chain: This step involves nucleophilic substitution reactions where the amino group of the pyrimidine derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better temperature and reaction control, and the employment of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the pyrimidinylaminoethyl side chain enhances binding affinity and specificity. This compound can modulate various biological pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-methoxyphenyl)butanamide
  • 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
  • 3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid

Uniqueness

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]ACETAMIDE is unique due to its combination of a quinazolinone core and a pyrimidinylaminoethyl side chain, which provides enhanced chemical reactivity and biological activity compared to similar compounds. This unique structure allows for a broader range of applications and more potent biological effects.

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide

InChI

InChI=1S/C16H16N6O3/c23-13(17-8-9-20-15-18-6-3-7-19-15)10-22-14(24)11-4-1-2-5-12(11)21-16(22)25/h1-7H,8-10H2,(H,17,23)(H,21,25)(H,18,19,20)

InChI Key

VGTHFIVOXABYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCNC3=NC=CC=N3

Origin of Product

United States

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